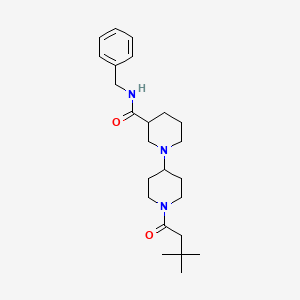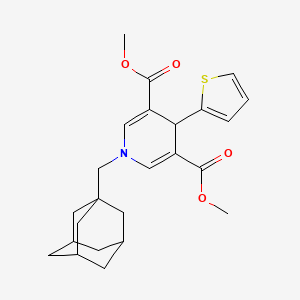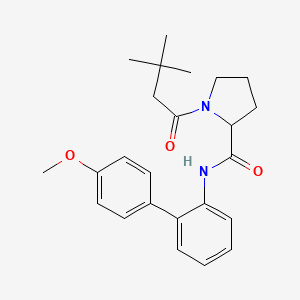
1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide, also known as DMB-3115, is a proline-based compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMB-3115 has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel drugs.
Mecanismo De Acción
The mechanism of action of 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide involves its interaction with various molecular targets in the body. It has been found to inhibit the activity of nuclear factor kappa B (NF-κB) and activator protein-1 (AP-1), which are transcription factors that play a crucial role in the regulation of inflammation and cancer cell proliferation. Additionally, 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α, which are involved in the pathogenesis of various inflammatory diseases. Moreover, 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which are crucial processes involved in cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide is its potential therapeutic applications in the treatment of inflammatory diseases and cancer. Moreover, its mechanism of action involves the inhibition of various molecular targets, making it a promising candidate for the development of novel drugs. However, one of the limitations of 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide is its limited solubility in water, which can make it challenging to use in certain lab experiments.
Direcciones Futuras
There are several future directions for the research on 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide. One of the areas of interest is the development of novel drug formulations that can enhance its solubility in water. Moreover, the potential therapeutic applications of 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide in other diseases such as diabetes and cardiovascular diseases need to be explored further. Additionally, the molecular targets of 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide need to be identified and characterized in greater detail to understand its mechanism of action better.
Métodos De Síntesis
The synthesis of 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide involves the reaction between 4'-methoxy-2-biphenylylcarboxylic acid and 1-(3,3-dimethylbutanoyl)pyrrolidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide.
Aplicaciones Científicas De Investigación
1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Moreover, 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propiedades
IUPAC Name |
1-(3,3-dimethylbutanoyl)-N-[2-(4-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-24(2,3)16-22(27)26-15-7-10-21(26)23(28)25-20-9-6-5-8-19(20)17-11-13-18(29-4)14-12-17/h5-6,8-9,11-14,21H,7,10,15-16H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDYIQJJMHDTNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCCC1C(=O)NC2=CC=CC=C2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenyl)-N-({1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6124075.png)
![8-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6124079.png)
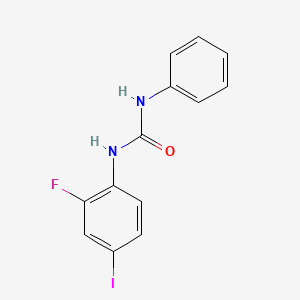
![1-[4-(1H-tetrazol-1-yl)benzoyl]azepane](/img/structure/B6124091.png)
![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6124095.png)
![2-[(4-fluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6124099.png)
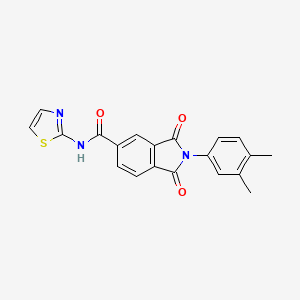
![2-{1-(4-ethoxybenzyl)-4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6124133.png)
![4-bromo-N'-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B6124138.png)
![methyl 4-(4-{[2-(methoxymethyl)-1-piperidinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B6124150.png)
![5-{[(2-fluorobenzyl)amino]methylene}-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6124161.png)
![3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B6124164.png)
